molecular formula C6H11FN2O B13471732 4-Fluoro-4-piperidinecarboxamide

4-Fluoro-4-piperidinecarboxamide

Cat. No.: B13471732
M. Wt: 146.16 g/mol
InChI Key: CBLCXRJPMKXKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

One common method is the dehydration of piperidine-4-carboxamide (isonipecotamide) to form 4-cyanopiperidine, followed by fluorination . Industrial production methods often utilize efficient catalytic processes to ensure high yields and purity.

Chemical Reactions Analysis

4-Fluoro-4-piperidinecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Fluoro-4-piperidinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4-piperidinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death . The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity.

Properties

Molecular Formula

C6H11FN2O

Molecular Weight

146.16 g/mol

IUPAC Name

4-fluoropiperidine-4-carboxamide

InChI

InChI=1S/C6H11FN2O/c7-6(5(8)10)1-3-9-4-2-6/h9H,1-4H2,(H2,8,10)

InChI Key

CBLCXRJPMKXKEW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(=O)N)F

Origin of Product

United States

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